Cas no 89-60-1 (4-Chloro-3-nitrotoluene)

4-Chloro-3-nitrotoluene is an organic compound with the molecular formula C₇H₆ClNO₂, commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its key advantages include high purity and stability, making it suitable for precise chemical reactions. The presence of both chloro and nitro functional groups on the toluene backbone allows for versatile reactivity, enabling further functionalization in multi-step synthetic processes. The compound is typically supplied as a crystalline solid with well-defined melting points, ensuring consistent performance in industrial applications. Proper handling is required due to its potential irritant properties. Storage under controlled conditions is recommended to maintain its integrity over time.
4-Chloro-3-nitrotoluene structure
4-Chloro-3-nitrotoluene structure
Product name:4-Chloro-3-nitrotoluene
CAS No:89-60-1
MF:C7H6ClNO2
Molecular Weight:171.581040859222
MDL:MFCD00007085
CID:34514
PubChem ID:24852766

4-Chloro-3-nitrotoluene 化学的及び物理的性質

名前と識別子

    • 1-Chloro-4-methyl-2-nitrobenzene
    • 4-Chloro-3-nitrotoluene
    • 2-CHLORO-5-METHYLNITROBENZENE
    • 3-NITRO-4-CHLORO TOLUENE
    • 3-nitro-4-chlorotoluol
    • 4,3-Chloronitrotoluene
    • 4-chloro-3-nitro-toluene
    • 4-methyl-2-nitrochlorobenzene
    • M-NITRO-P-CHLOROTOLUENE
    • toluene,4-chloro-3-nitro
    • Toluene,4-chloro-3-nitro- (7CI,8CI)
    • 1-Chloro-2-nitro-4-methylbenzene
    • 2-Chloro-5-methyl-1-nitrobenzene
    • NSC 60721
    • 3-Nitro-4-chlorotoluene
    • DTXSID9058995
    • 1-chloro-4-methyl-2-nitro-benzene
    • SCHEMBL84100
    • 89-60-1
    • 1-chloranyl-4-methyl-2-nitro-benzene
    • 4-chlor-3-nitrotoluen
    • Z393629992
    • CS-W017646
    • F0001-2195
    • AKOS009159380
    • EINECS 201-922-8
    • Benzene, 1-chloro-4-methyl-2-nitro-
    • MFCD00007085
    • Toluene, 4-chloro-3-nitro-
    • W-100369
    • NSC-60721
    • AC-12204
    • A843245
    • EN300-39658
    • DS-14605
    • JF8MPL73NZ
    • NSC60721
    • FT-0618098
    • 4-Chloro-3-nitrotoluene, technical grade
    • 1-Chloro-4-methyl-2-nitrobenzene (ACI)
    • Toluene, 4-chloro-3-nitro- (7CI, 8CI)
    • 4-Chloro-3-nitrotoluene,98%
    • DB-057147
    • NS00002026
    • DTXCID7048663
    • MDL: MFCD00007085
    • インチ: 1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
    • InChIKey: NWESJZZPAJGHRZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=CC=C(C)C=1)=O
    • BRN: 511055

計算された属性

  • 精确分子量: 171.00900
  • 同位素质量: 171.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 何もない
  • Surface Charge: 0
  • トポロジー分子極性表面積: 45.8A^2
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: Yellow oily liquid.
  • 密度みつど: 1.297 g/mL at 25 °C(lit.)
  • ゆうかいてん: 7 °C (lit.)
  • Boiling Point: 260°C(lit.)
  • フラッシュポイント: 華氏度:235.4°F
    摂氏度:113°C
  • Refractive Index: n20/D 1.558(lit.)
  • PSA: 45.82000
  • LogP: 3.07980
  • Solubility: Soluble in alcohol, insoluble in water.

4-Chloro-3-nitrotoluene Security Information

4-Chloro-3-nitrotoluene 税関データ

  • 税関コード:29049085
  • 税関データ:

    中国税関コード:

    2904909090

    概要:

    2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Chloro-3-nitrotoluene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D956756-500g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 97%
500g
$260 2023-05-17
TRC
C374820-1g
4-Chloro-3-nitrotoluene
89-60-1
1g
$ 50.00 2022-04-01
TRC
C374820-100g
4-Chloro-3-nitrotoluene
89-60-1
100g
$316.00 2023-05-18
Enamine
EN300-39658-0.5g
1-chloro-4-methyl-2-nitrobenzene
89-60-1 95%
0.5g
$21.0 2023-05-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R162311-25g
4-Chloro-3-nitrotoluene
89-60-1 98%
25g
¥234 2024-05-21
Fluorochem
222322-10g
1-Chloro-4-methyl-2-nitrobenzene
89-60-1 95%
10g
£10.00 2022-03-01
Enamine
EN300-39658-0.05g
1-chloro-4-methyl-2-nitrobenzene
89-60-1 95%
0.05g
$19.0 2023-05-03
Life Chemicals
F0001-2195-0.5g
4-Chloro-3-nitrotoluene
89-60-1 95%+
0.5g
$19.0 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-AE556-5g
4-Chloro-3-nitrotoluene
89-60-1 97%
5g
¥60.0 2022-05-30
TRC
C374820-25g
4-Chloro-3-nitrotoluene
89-60-1
25g
$ 90.00 2022-04-01

4-Chloro-3-nitrotoluene 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  30 h, 160 °C
Reference
Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions
Fu, Zhengjiang; Li, Zhaojie; Song, Yuanyuan; Yang, Ruchun; Liu, Yanzhu; et al, Journal of Organic Chemistry, 2016, 81(7), 2794-2803

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, 80 - 90 °C; 90 °C → 50 °C
1.2 Reagents: Cuprous chloride ;  2.5 h, 50 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  50 °C; 70 °C
Reference
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene
Zhao, Haoyu; Xue, Xuming; Jiang, Tao, Jingxi Shiyou Huagong, 2007, 24(1), 39-43

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Hua, Xue-Wen; Li, Yong-Hong; Wang, Zhong-Wen; Zhou, Sha; et al, Molecules, 2022, 27(10),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Trifluoroacetic anhydride ,  Nitric acid
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts
Fischer, Alfred; Fyles, Deborah L.; Henderson, George N.; Mahasay, Sumit Ray, Canadian Journal of Chemistry, 1986, 64(9), 1764-70

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline ,  Silver sulfate Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 160 °C
Reference
Inexpensive NaX (X = I, Br, Cl) as a halogen donor in the practical Ag/Cu-mediated decarboxylative halogenation of aryl carboxylic acids under aerobic conditions
Fu, Zhengjiang; Jiang, Ligao; Zuo, Qianming; Li, Zhaojie; Liu, Yanzhu; et al, Organic & Biomolecular Chemistry, 2018, 16(30), 5416-5421

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Nitrous acid
Reference
Synthesis of some nitrotoluenesulfonic acids
Asakura, Hideyuki; Muramoto, Yoshihiro, Nippon Kagaku Kaishi, 1977, (11), 1694-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Urea ,  Nitric acid Solvents: Acetic anhydride
Reference
Nitration of p-chlorotoluene and p-chloroisopropylbenzene
Khan, Iftikhar A.; Manglik, Ajay K.; Sangal, S. K., Journal of the Indian Chemical Society, 1988, 65(6), 415-16

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
Reference
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Nitromethane
Reference
Development of Polymer-Supported Benzotriazole as a Novel Traceless Linker for Solid-Phase Organic Synthesis
Schiemann, Kai; Showalter, H. D. Hollis, Journal of Organic Chemistry, 1999, 64(13), 4972-4975

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ,  Water
Reference
Preparation of 4-halomononitrotoluenes
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  240 s, rt
Reference
Improved Photodecarboxylation Properties in Zinc Photocages Constructed Using m-Nitrophenylacetic Acid Variants
Shigemoto, Austin K.; Bhattacharjee, Avik; Hickey, Erin E.; Boyd, Hallee Jade; McCormick, Theresa M.; et al, ChemPhotoChem, 2022, 6(9),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 min, rt
1.2 Reagents: Cupric chloride Solvents: Acetonitrile ,  Ethylene glycol ;  4 min, 82 °C
Reference
Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process
D'Attoma, Joseph; Camara, Titi; Brun, Pierre Louis; Robin, Yves; Bostyn, Stephane; et al, Organic Process Research & Development, 2017, 21(1), 44-51

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dichlorotriphenylphosphorane Solvents: Carbon tetrachloride
1.2 120 - 140 °C
Reference
Triphenylphosphine Dichloride
Dormoy, Jean-Robert; Castro, Bertrand, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride
Reference
Synthesis of 4-halotoluene-2- and 3-sulfonic acids, and sulfonation mixtures of 4-halotoluenes by the HPLC (high performance liquid chromatography) analysis
Muramoto, Yoshirio; Asakura, Hideyuki; Suzuki, Hitomi, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1991, 25, 73-9

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Cupric chloride Catalysts: 2-Methyl-2-nitropropane
Reference
Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides
Doyle, Michael P.; Siegfried, Bernard; Dellaria, Joseph F. Jr., Journal of Organic Chemistry, 1977, 42(14), 2426-31

4-Chloro-3-nitrotoluene Raw materials

4-Chloro-3-nitrotoluene Preparation Products

4-Chloro-3-nitrotoluene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:89-60-1)4-Chloro-3-nitrotolu
注文番号:1648954
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:00
Price ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:89-60-1)4-Chloro-3-nitrotolu
注文番号:1648954
在庫ステータス:in Stock
はかる:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally

4-Chloro-3-nitrotoluene 関連文献

4-Chloro-3-nitrotolueneに関する追加情報

Comprehensive Overview of 4-Chloro-3-nitrotoluene (CAS No. 89-60-1): Properties, Applications, and Industry Insights

4-Chloro-3-nitrotoluene (CAS No. 89-60-1) is a versatile organic compound widely utilized in industrial and research applications. This yellow crystalline solid belongs to the nitrotoluene family, characterized by its molecular formula C7H6ClNO2. Its unique chemical structure, featuring a chloro group at the 4-position and a nitro group at the 3-position of the toluene ring, grants it distinct reactivity and functional value. Researchers often search for "synthesis of 4-Chloro-3-nitrotoluene" or "89-60-1 solubility data," reflecting its technical relevance.

The compound's physicochemical properties are critical for its applications. With a melting point of 44-46°C and moderate solubility in organic solvents like ethanol and acetone, it serves as a key intermediate in dye manufacturing and agrochemical production. Recent trends highlight growing interest in "eco-friendly nitrotoluene derivatives," aligning with sustainability goals. Innovations in catalytic reduction methods for 4-Chloro-3-nitrotoluene are also gaining traction, addressing demands for greener chemistry.

In the pharmaceutical sector, 89-60-1 is explored as a precursor for active pharmaceutical ingredients (APIs). Queries such as "4-Chloro-3-nitrotoluene drug intermediates" underscore its role in medicinal chemistry. Its electron-withdrawing groups facilitate electrophilic substitution reactions, making it valuable for constructing complex molecular frameworks. However, handling requires adherence to industrial safety standards, a topic frequently searched alongside "nitrotoluene handling precautions."

The compound's stability under controlled conditions enables its use in high-performance material synthesis. For instance, it contributes to polyurethane catalysts and corrosion inhibitors. Emerging discussions on "bio-based alternatives to nitrotoluenes" reflect shifting market priorities. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, as noted in searches for "89-60-1 analytical methods."

Regulatory compliance remains a focal point. While 4-Chloro-3-nitrotoluene is not classified as hazardous under standard protocols, proper storage guidelines (e.g., avoiding light and moisture) are emphasized. Environmental concerns drive queries like "biodegradation of nitrotoluene compounds," prompting research into microbial degradation pathways. Industry reports suggest a steady demand for this compound, particularly in regions with robust specialty chemical sectors.

Future prospects for CAS No. 89-60-1 include advancements in catalytic hydrogenation to minimize waste. The rise of digital chemistry platforms has also streamlined its supply chain, with searches for "buy 4-Chloro-3-nitrotoluene online" increasing. Collaborative efforts between academia and industry aim to optimize its applications while addressing carbon footprint concerns, a hot topic in modern chemical engineering.

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